

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrophthalimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrophthalimide

Cat. No.: B147348

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-nitrophthalimide**, a key intermediate in the production of various fine chemicals, including azo dyes and pharmaceuticals like Citalopram.[1][2] This document details the prevalent synthetic methodologies, purification techniques, and a full profile of its physicochemical and spectroscopic properties.

Physicochemical Properties

4-Nitrophthalimide is a pale yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₈ H ₄ N ₂ O ₄	[3][4]
Molecular Weight	192.13 g/mol	[3][4][5]
Melting Point	198-205 °C	[5][6][7][8]
Appearance	Pale yellow crystalline solid/powder	[2][3][5]
Solubility	Insoluble in water; Soluble in ethanol, acetone, and DMSO.	[2][3]
CAS Number	89-40-7	[4][5][7]

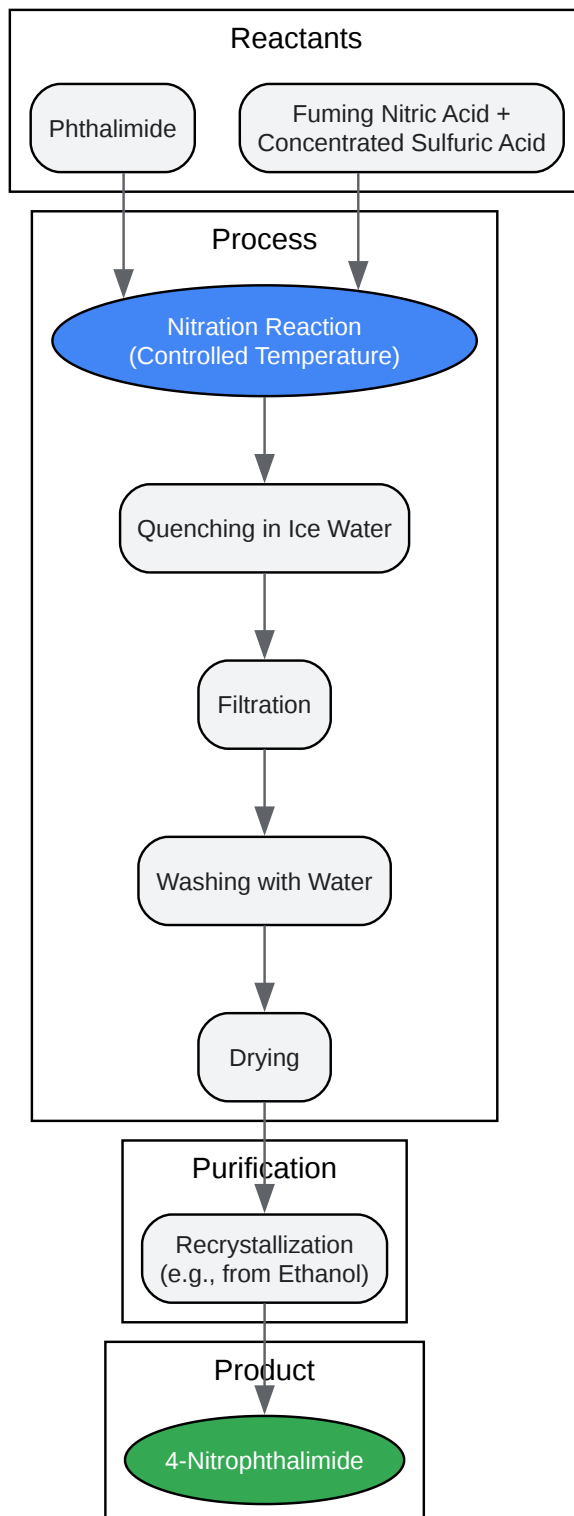
Synthesis of 4-Nitrophthalimide

The most common and well-documented method for the synthesis of **4-nitrophthalimide** is the direct nitration of phthalimide using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[1][4][6]

Synthesis Workflow

The synthesis process involves the electrophilic substitution of a nitro group onto the aromatic ring of phthalimide. The workflow is depicted in the following diagram.

Synthesis Workflow for 4-Nitrophthalimide



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages in the synthesis of **4-nitrophthalimide**.

Detailed Experimental Protocol

This protocol is a modification of the method described by Levy and Stephen, as cited in Organic Syntheses.[6]

Materials:

- Phthalimide (1.36 moles, 200 g)
- Fuming nitric acid (sp. gr. 1.50, 5.7 moles, 240 cm³)
- Concentrated sulfuric acid (sp. gr. 1.84, 1.4 L)
- Cracked ice (4.5 kg)
- 95% Ethyl alcohol (3-3.2 L)

Procedure:

- Preparation of the Nitrating Mixture: In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool the beaker in an ice bath. To this, slowly add 240 cm³ of fuming nitric acid, ensuring the temperature of the mixture is maintained between 10° and 15°C.[6]
- Nitration Reaction: Once the temperature of the mixed acids reaches 12°C, add 200 g of phthalimide as rapidly as possible while maintaining the temperature between 10° and 15°C with vigorous stirring.[6] Allow the reaction mixture to warm to room temperature as the ice in the bath melts and leave it to stand overnight.[6]
- Work-up: Pour the clear, pale yellow solution slowly with vigorous stirring onto 4.5 kg of cracked ice. It is crucial that the temperature of this mixture does not exceed 20°C.[6]
- Isolation of Crude Product: Filter the crude nitration product through a cloth on a Büchner funnel under suction and press the cake as dry as possible.[6]
- Washing: Resuspend the filter cake in 2 L of ice water and stir vigorously. Filter the solid again. Repeat this washing procedure four times to remove any residual acid.[6]

- Drying: Dry the crude product in the air. The expected yield of the crude product is 165–174 g (63–66% of the theoretical amount), with a melting point of 185–190°C.[6]
- Purification: Purify the crude material by recrystallization from 3 to 3.2 L of 95% ethyl alcohol. This will yield 136–140 g (52–53% of the theoretical amount) of pure **4-nitrophthalimide** with a melting point of 198°C.[6] An optimized process with a nitric acid to sulfuric acid ratio of 1:4.5 at 25°C for 10 hours has been reported to yield over 82%.[1][9]

Characterization of 4-Nitrophthalimide

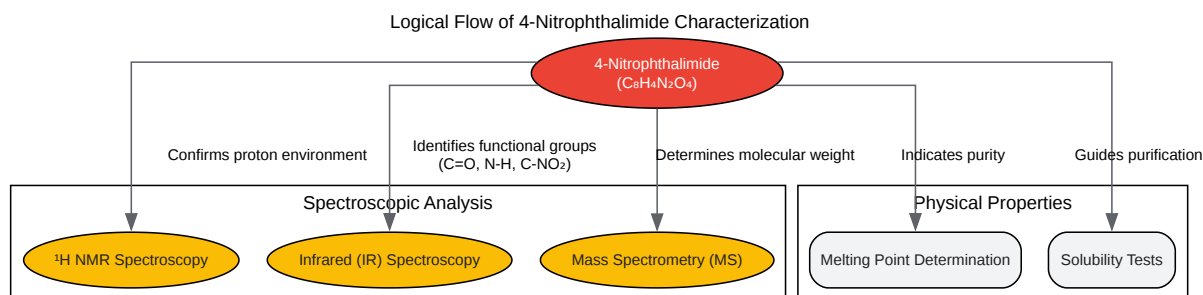
Thorough characterization is essential to confirm the identity and purity of the synthesized **4-nitrophthalimide**. The following sections detail the expected spectroscopic data.

Spectroscopic Data

Technique	Observed Data	Reference
¹ H NMR	Spectra available in databases. Key signals are expected in the aromatic region.	[3][10][11]
IR (KBr)	Characteristic peaks for C=O stretching of the imide, N-H stretching, and C-NO ₂ stretching.	[3][12][13]
Mass Spec. (GC-MS)	Molecular Ion Peak (M ⁺) at m/z = 192. Top peak at m/z = 103, second highest at m/z = 75.	[3]

Logical Relationship of Characterization Data

The relationship between the molecular structure of **4-nitrophthalimide** and its characterization data is illustrated below.



[Click to download full resolution via product page](#)

Caption: A diagram showing how different analytical techniques confirm the structure of **4-nitrophthalimide**.

Safety and Handling

4-Nitrophthalimide is considered a hazardous substance.[7] It can cause skin and serious eye irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.[7] Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[4][14]

Applications

4-Nitrophthalimide is a valuable intermediate in organic synthesis.[2] It is a precursor for the synthesis of 4-aminophthalimide, which is used in the preparation of azo dyes.[1] Furthermore, it is a key starting material for the synthesis of 4-nitrophthalonitrile and 5-cyanophthalide, which are intermediates in the production of pharmaceuticals.[1][4]

This guide provides a solid foundation for the synthesis and characterization of **4-nitrophthalimide**. For further details on specific spectroscopic data, it is recommended to consult dedicated spectral databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 4-nitro Pthalimide (CAS No-89-40-7) | SaiSamarth International [saisamarthinternational.in]
- 3. 4-Nitrophthalimide | C₈H₄N₂O₄ | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]
- 5. novainternational.net [novainternational.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. 4-Nitrophthalimide 98 89-40-7 [sigmaaldrich.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-Nitrophthalimide(89-40-7) IR Spectrum [m.chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 4-NITROPTHALIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrophthalimide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147348#4-nitrophthalimide-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com